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Compound of Interest

Compound Name: Meluadrine

Cat. No.: B152843

Disclaimer: The following technical summary on HSR-81 is compiled from limited publicly
available scientific literature. A comprehensive discovery and development history, including
extensive clinical trial data and a full preclinical data package, is not available in the public
domain. The information presented here is primarily derived from a single preclinical study.

Introduction

HSR-81 is a potent and selective beta 2-adrenoceptor agonist identified by the chemical name
((-)-(R)-alpha-[(tert-butylamino)methyl]-2-chloro-4-hydroxybenzyl alcohol L-tartrate). Developed
by Hokuriku Seiyaku Co., Ltd., a company later acquired by Abbott, HSR-81 was investigated
for its potential as a uterine relaxant. Beta 2-adrenoceptor agonists are a class of drugs that
selectively stimulate beta 2-adrenergic receptors, leading to smooth muscle relaxation in
various tissues, including the uterus and bronchioles.

Mechanism of Action

HSR-81 exerts its pharmacological effect by binding to and activating beta 2-adrenoceptors.
This activation stimulates the Gs alpha-subunit of the G-protein coupled receptor, which in turn
activates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine
monophosphate (CAMP). The subsequent activation of protein kinase A (PKA) leads to the
phosphorylation of downstream targets, resulting in a decrease in intracellular calcium levels
and ultimately causing smooth muscle relaxation. In the context of the available research,
HSR-81 demonstrated a potent inhibitory effect on the spontaneous rhythmic contractions of
the pregnant rat uterus.
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Caption: Signaling pathway of HSR-81 leading to smooth muscle relaxation.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for HSR-81 in comparison to

other beta-adrenoceptor agonists and antagonists from studies on isolated rat uterine tissues.

Potency (pD2 value) in Late Pregnant Rat

Compound
Uterus
HSR-81 9.26 + 0.08
Ritodrine 7.37 £0.08
Isoproterenol 8.65 + 0.09
Higher pD2 values indicate greater potency.
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pKB value against HSR-81 in Late

Antagonist

Pregnant Rat Uterus
ICI-118,551 (B2 antagonist) 8.84 £0.13
Atenolol (B1 antagonist) 6.22 £ 0.07

pKB is the negative logarithm of the molar
concentration of an antagonist that reduces the

effect of an agonist by half.

pKi value in Late Pregnant Rat Uterus

Compound

Membranes
HSR-81 8.35+0.04
Ritodrine 6.51 + 0.05
Isoproterenol 7.31+£0.03
ICI-118,551 8.94 £ 0.03
Atenolol 6.64 + 0.04

pKi is the negative logarithm of the inhibition
constant (Ki), indicating the binding affinity of a

ligand to a receptor.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical
evaluation of HSR-81.

Isolated Uterine Tissue Preparation and Contraction
Measurement

e Animal Model: Female Wistar rats at different stages of pregnancy and non-pregnancy were
used.
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o Tissue Preparation: Uterine horns were isolated and suspended in an organ bath containing
a physiological salt solution, maintained at 37°C, and aerated with a 95% O2 and 5% CO2
gas mixture.

o Contraction Measurement: Spontaneous isometric contractions were recorded using a force-
displacement transducer.

e Drug Administration: Agonists (HSR-81, ritodrine, isoproterenol) were added cumulatively to
the organ bath to obtain concentration-response curves. For antagonist studies, tissues were
pre-incubated with antagonists (ICI-118,551 or atenolol) for 60 minutes before the addition of
the agonist.

Radioligand Binding Assays

e Membrane Preparation: Uterine tissues were homogenized and centrifuged to prepare a
crude membrane fraction.

e Binding Assay: Membranes were incubated with the radioligand [125I]iodocyanopindolol, a
non-selective beta-adrenoceptor antagonist, in the presence or absence of competing
ligands (HSR-81, ritodrine, isoproterenol, ICI-118,551, or atenolol).

o Data Analysis: The radioactivity of the membrane-bound ligand was measured using a
gamma counter. The inhibition constant (Ki) for each competing ligand was calculated from
the IC50 values obtained from the competition curves.

Experimental Workflow
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 To cite this document: BenchChem. [HSR-81: A Technical Summary of a Novel Beta 2-
Adrenoceptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152843#discovery-and-development-history-of-hsr-

81]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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